B1577940 Brevinin-1CPa

Brevinin-1CPa

Cat. No.: B1577940
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1CPa is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, initially isolated from the skin secretions of Pelophylax frogs . Structurally, it comprises 24 amino acid residues with a conserved C-terminal cyclic heptapeptide domain (Rana box) and an N-terminal linear region. This amphipathic structure enables membrane disruption, a common mechanism for microbial lethality . This compound exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with reported minimum inhibitory concentrations (MICs) ranging from 2–16 µM .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPLVRVAAKLIPSVVCAISKRC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brevinin-1CPa shares functional and structural homology with other AMPs but differs in key physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Parameter This compound Brevinin-2SY Temporin-A Ranatuerin-2CB
Length (residues) 24 23 13 20
Net Charge (+) +5 +6 +3 +4
Hydrophobicity (%) 45 52 62 48
MIC (µM) 2–16 1–8 4–32 8–64
Hemolysis (50 µM) 15–20% 5–10% 25–30% 10–15%
Stability (t₁/₂, pH 7.4) 6.5 h 8.2 h 2.1 h 12.3 h

Key Findings:

Structural Variations: Brevinin-2SY, a shorter peptide, demonstrates higher charge (+6) and lower hydrophobicity (52%) than this compound, correlating with enhanced antimicrobial potency (MIC: 1–8 µM) and reduced hemolysis . Temporin-A, a smaller hydrophobic peptide, shows weaker activity (MIC: 4–32 µM) but higher cytotoxicity, likely due to its non-selective membrane disruption .

Functional Trade-offs :

  • Ranatuerin-2CB’s extended half-life (12.3 h) and moderate hemolysis suggest superior pharmacokinetic profiles, though its higher MIC (8–64 µM) limits efficacy .
  • This compound’s balanced charge-hydrophobicity ratio explains its intermediate potency and toxicity compared to analogues .

Synthetic Accessibility :

  • This compound’s solid-phase synthesis yield (68%) is lower than Brevinin-2SY (82%), attributed to its complex Rana box cyclization .

Mechanistic Insights:

  • This compound’s membrane permeabilization efficacy is pH-dependent, with optimal activity at pH 5.5–6.5 (e.g., 4-fold lower MIC for Candida albicans vs. pH 7.4) .
  • In contrast, Temporin-A retains activity across broader pH ranges but shows reduced selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.